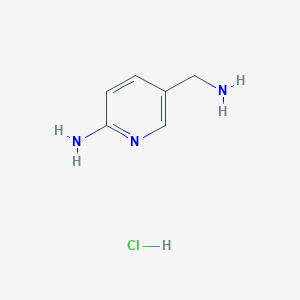
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chlorobenzyl group and an ethoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The catalyst used can be a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the ether linkage between the two aromatic rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a component in the formulation of certain industrial products.
作用機序
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the compound’s aromatic structure enables it to participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- 2-((3-Chlorobenzyl)oxy)benzaldehyde
- 3-((3-Chlorobenzyl)oxy)-2-ethoxybenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is unique due to the specific positioning of the chlorobenzyl and ethoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For instance, the presence of the chlorine atom can enhance the compound’s reactivity in certain substitution reactions, while the ethoxy group can influence its solubility and interaction with other molecules.
特性
分子式 |
C16H15ClO3 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-8-4-6-13(10-18)16(15)20-11-12-5-3-7-14(17)9-12/h3-10H,2,11H2,1H3 |
InChIキー |
WFSRWPZDUQXTMN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
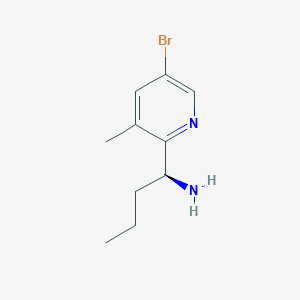
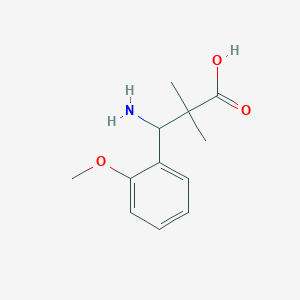

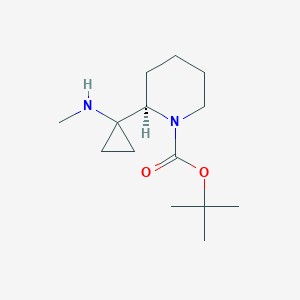
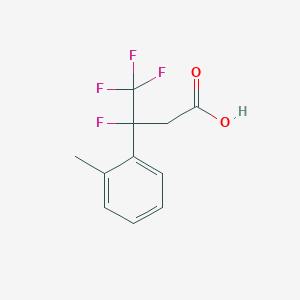
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)
![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)
